2-(2-Fluorophenyl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9,11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPUUVPTLJZGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 2 Fluorophenyl Azetidine and Analogues
Evolution of Azetidine (B1206935) Ring Formation Strategies
Historical Challenges and Developments in Synthetic Feasibility
The construction of the azetidine ring has historically been a formidable task for synthetic chemists. The primary obstacle is the substantial ring strain, estimated to be around 25.4 kcal/mol, which makes the four-membered ring thermodynamically less favorable compared to its five- and six-membered counterparts like pyrrolidines. rsc.org This inherent instability complicates synthetic efforts, often leading to low yields or alternative reaction pathways. medwinpublishers.comresearchgate.net
Early and traditional methods for azetidine synthesis predominantly relied on intramolecular cyclization reactions involving nucleophilic substitution, the reduction of β-lactams (2-azetidinones), or the ring-opening of highly strained azabicyclobutanes. rsc.org While effective in certain cases, these approaches often required pre-functionalized, multi-step sequences and were not broadly applicable. rsc.org
A significant breakthrough in the field was the application of photochemical reactions, particularly the aza Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene. rsc.orgresearchgate.netnih.gov This method offers a direct and highly efficient route to functionalized azetidines. nih.gov Despite its potential, the practical application of the aza Paternò-Büchi reaction was historically met with limited success due to challenges such as the competing and facile E/Z isomerization of the excited-state imine, which provides a non-productive pathway for energy dissipation. researchgate.netnih.gov Over the past several years, significant advancements, especially in the realm of visible-light photoredox catalysis, have emerged to overcome these limitations, greatly expanding the synthetic feasibility and utility of azetidine synthesis. nih.govdigitellinc.comacs.orgacs.org
Contemporary Approaches for Azetidine Nucleus Construction
Modern synthetic chemistry has produced a diverse toolkit for the construction of the azetidine nucleus. These methods can be broadly categorized into cyclization and cycloaddition reactions, each offering distinct advantages in terms of substrate scope and functional group tolerance.
Cyclization Reactions
Intramolecular cyclization remains a cornerstone of azetidine synthesis. These reactions typically involve the formation of a carbon-nitrogen or carbon-carbon bond to close the four-membered ring. A prevalent strategy is the intramolecular SN2 reaction, where a nitrogen nucleophile displaces a leaving group (such as a halide or mesylate) on a γ-carbon. nih.govorganic-chemistry.org
Recent advancements have introduced more sophisticated cyclization methods. For instance, palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of substrates bearing a picolinamide (B142947) (PA) directing group has enabled the synthesis of various azetidine compounds. rsc.orgorganic-chemistry.org Another innovative approach involves the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lewis acids like Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), to regioselectively form 3-hydroxyazetidines in high yields. nih.gov
| Cyclization Method | Catalyst/Reagent | Substrate Type | Key Feature |
| Intramolecular SN2 | Base | γ-Haloamines | Classic, reliable method nih.govorganic-chemistry.org |
| Pd-Catalyzed C-H Amination | Pd(OAc)2 | Picolinamide-protected amines | High functional group tolerance rsc.orgorganic-chemistry.org |
| Intramolecular Epoxide Aminolysis | La(OTf)3 | cis-3,4-Epoxy amines | High regioselectivity for azetidine formation nih.gov |
| Reductive Cyclization | Reducing Agent | β-Haloalkylimines | Forms C-N bond during reduction magtech.com.cn |
Cycloaddition Reactions
Cycloaddition reactions, which form two new bonds in a single step, represent a highly atom-economical and efficient strategy for constructing the azetidine ring.
The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is arguably the most direct approach to the azetidine core. researchgate.netnih.gov This transformation has been the subject of intense research, leading to significant methodological improvements. Historically, these reactions required UV light irradiation and were often limited to cyclic imines to prevent non-productive isomerization pathways. nih.gov
The advent of visible-light photocatalysis has revolutionized this area. researchgate.net Using photocatalysts, such as iridium complexes, the reaction can proceed under mild conditions via a triplet energy transfer mechanism. chemrxiv.org This approach has expanded the scope to include previously challenging substrates like acyclic oximes and sulfonylimines. acs.orgnih.gov Both intermolecular and intramolecular versions of the reaction are well-established, providing access to a wide array of monocyclic, bicyclic, and tricyclic azetidine structures. acs.orgrsc.orgnih.gov
Another prominent [2+2] cycloaddition is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine. mdpi.com This method is one of the most general routes for accessing 2-azetidinones (β-lactams), which are valuable precursors that can be reduced to the corresponding azetidines. magtech.com.cnmdpi.com
Table 2: Examples of Aza Paternò-Büchi Reactions
| Imine Component | Alkene Component | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cyclic Oxime | Styrene | Ir photocatalyst, visible light | High | researchgate.netchemrxiv.org |
| Acyclic Sulfonylimine | Cyclohexadiene | Visible light, photocatalyst | 58% | acs.org |
| 1,3-Dimethyl-6-azauracil | Ethyl vinyl ether | Acetone (sensitizer), UV light | 90% | rsc.org |
Cycloaddition reactions are often key steps within more complex, multistep synthetic sequences that deliver highly functionalized azetidines. This "build and release" strategy involves first constructing a strained intermediate via cycloaddition, followed by a subsequent transformation that leverages the ring strain to achieve further complexity. beilstein-journals.org
One such example is the photochemical Norrish–Yang cyclization of α-aminoacetophenones. beilstein-journals.orgresearchgate.net This intramolecular reaction forges a strained 3-hydroxyazetidine (azetidinol) intermediate. The inherent strain of this intermediate can then facilitate a subsequent ring-opening reaction upon treatment with nucleophiles or other reagents, leading to desymmetrized, highly functionalized products that would be difficult to access directly. beilstein-journals.org
Another sophisticated cascade strategy involves a copper(I)-catalyzed tandem reaction of O-propargylic oximes. acs.org This sequence is proposed to proceed through a researchgate.netnih.gov-rearrangement followed by a 4π-electrocyclization to form an azetidine nitrone intermediate. This cyclic nitrone is a stable 1,3-dipole that can then participate in subsequent [3+2] cycloaddition reactions with dipolarophiles like alkynes, rapidly building molecular complexity. acs.org
Strain-Release Strategies
Strain-release strategies capitalize on the inherent ring strain of precursor molecules to drive the formation of the desired azetidine core. By starting with a high-energy species, the thermodynamic driving force facilitates ring formation or transformation that might otherwise be challenging.
Ring contraction is a powerful method for synthesizing azetidines from more readily available five-membered rings, such as pyrrolidinones. A notable example is the one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgacs.org This method yields α-carbonylated N-sulfonylazetidines. The reaction is initiated by enhancing the electrophilicity of the amide carbonyl group with an N-sulfonyl group. acs.org The selective monobromination of the starting N-sulfonyl-2-pyrrolidinone at the α-position provides the key precursor. acs.org
The proposed mechanism involves the addition of a nucleophile (such as an alcohol, phenol, or aniline) to the activated amide carbonyl, leading to the cleavage of the N-C(O) bond. rsc.org The resulting intermediate, which contains a γ-positioned amide anion and an α-bromo carbonyl group, undergoes intramolecular cyclization via an SN2 pathway to form the contracted azetidine ring. rsc.org The use of potassium carbonate as a base has been found to be effective in promoting this transformation. organic-chemistry.orgacs.org This approach is versatile, allowing for the incorporation of various nucleophiles into the final azetidine structure. organic-chemistry.orgacs.org
| Precursor | Nucleophile (NuH) | Base | Product | Yield (%) |
| α-bromo N-sulfonylpyrrolidinone | Alcohols (e.g., MeOH) | K₂CO₃ | N-sulfonyl-α-alkoxycarbonyl-azetidine | 73-98 |
| α-bromo N-sulfonylpyrrolidinone | Phenols | K₂CO₃ | N-sulfonyl-α-phenoxycarbonyl-azetidine | 73-98 |
| α-bromo N-sulfonylpyrrolidinone | Anilines | K₂CO₃ | N-sulfonyl-α-(phenylcarbamoyl)-azetidine | 73-98 |
This table presents generalized data based on findings reported in the synthesis of α-carbonylated N-sulfonylazetidines. acs.orgrsc.org
A modular approach to constructing azetidines involves the strain-release driven homologation of boronic esters. acs.orgacs.org This methodology utilizes the high ring strain of azabicyclo[1.1.0]butane to drive the reaction. acs.orgacs.org The process begins with the generation of azabicyclo[1.1.0]butyl lithium, which is a novel and highly reactive nucleophilic building block. acs.orgthieme-connect.com
This lithium species is then trapped with a boronic ester (which can be primary, secondary, tertiary, aryl, or alkenyl) to form an intermediate boronate complex. acs.org Upon N-protonation, typically with a mild acid like acetic acid, the complex undergoes a 1,2-migration. This key step involves the cleavage of the central C–N bond of the azabicyclo[1.1.0]butane system, which relieves the ring strain and drives the formation of the homologated azetidinyl boronic ester. acs.org The reaction proceeds with complete stereospecificity, preserving the stereochemistry of the boronic ester. The resulting N-H azetidines and the boronic ester moiety can be further functionalized, making this a highly modular route to diverse azetidine structures. acs.org This method was successfully applied to a short, stereoselective synthesis of the pharmaceutical cobimetinib. acs.orgthieme-connect.com
Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as valuable precursors for functionalized azetidines. arkat-usa.orgrsc.org Their reactivity is dominated by strain-release transformations, which typically involve the cleavage of the central C3-N bond, allowing for the introduction of substituents at the 1 and 3 positions of the azetidine ring. arkat-usa.org
Several strategies harness the reactivity of ABBs:
Electrophilic Activation : The nitrogen atom of ABB can be activated by electrophiles. This is followed by the addition of a nucleophile to the bridgehead carbon, opening the bicyclic system to form a 1,3-disubstituted azetidine. nih.gov
Radical Strain-Release (RSR) Photocatalysis : A mild, visible-light-driven method allows for the synthesis of densely functionalized azetidines from ABBs. unipd.itchemrxiv.orgchemrxiv.org In this process, radical intermediates are generated photocatalytically and are intercepted by the ABB, leading to ring opening and the formation of azetidine products in high yields. chemrxiv.orgchemrxiv.org
Reaction with Organometallic Reagents : The addition of nucleophilic organometallic reagents, such as Grignard reagents or organolithiums, to in situ generated ABBs enables the selective formation of 3-arylated or 3-alkylated azetidine intermediates through a strain-release mechanism. organic-chemistry.orgrsc.org These intermediates can then undergo further reactions, such as N-arylation, in a one-pot procedure. rsc.org
Divergent Reactions of ABB-Carbinols : Azabicyclo[1.1.0]butyl carbinols, formed by the reaction of lithiated ABB with carbonyls, can undergo divergent strain-release reactions depending on the N-activating agent used. nih.gov Treatment with trifluoroacetic anhydride (B1165640) can trigger a semipinacol rearrangement to yield keto-azetidines, while using benzyl (B1604629) chloroformate can lead to spiroepoxy azetidines. nih.gov
Metal-Catalyzed Transformations
Metal catalysis provides a powerful toolkit for the synthesis of azetidines, enabling reactions that are otherwise difficult to achieve, such as the direct functionalization of C-H bonds or regioselective ring-opening of epoxides.
Efficient methods for synthesizing azetidines have been developed using palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.orgacs.orgnih.gov This strategy allows for the direct formation of the azetidine ring by creating a C-N bond from a typically unreactive C-H bond. The reaction often employs a directing group, such as a picolinamide (PA) group, attached to the amine substrate. acs.orgnih.gov
The picolinamide directs the palladium catalyst to a specific γ C-H bond, facilitating its activation. acs.orgnih.govnih.gov In the presence of an oxidant, the C-H bond is cleaved, and a C-Pd bond is formed. Subsequent reductive elimination forms the C-N bond, closing the four-membered ring and regenerating the catalyst. These methods are valued for their efficiency, often requiring low catalyst loadings and using inexpensive reagents under convenient conditions. acs.orgnih.gov This approach has been used to construct various azabicyclic scaffolds from aliphatic amines. researchgate.net
| Substrate Type | Catalyst System | Directing Group | Key Feature |
| Aliphatic Amines | Palladium(II) salts | Picolinamide (PA) | Intramolecular amination of γ C(sp³)-H bonds. acs.orgnih.gov |
| Triterpenoids | Pd(OAc)₂/CuBr₂/CsOAc | Picolinamide (PA) | Site-selective azetidination at unactivated positions. nih.gov |
Lanthanide catalysts, particularly Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have proven effective in the synthesis of azetidines through the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.orgnih.gov This reaction provides a direct route to 3-hydroxyazetidines. The high basicity of amines can often quench the Lewis acid catalysts needed to activate epoxides, but lanthanoid triflates are uniquely suited for this transformation. nih.govfrontiersin.org
The La(OTf)₃ catalyst promotes the C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine, leading to the formation of the azetidine ring via a 4-exo-tet cyclization. nih.govfrontiersin.org This regioselectivity is noteworthy, as the catalyst can induce different cyclization pathways for different stereoisomers; for instance, it promotes a 5-endo-tet cyclization for trans-3,4-epoxy amines to yield 3-hydroxypyrrolidines. nih.govfrontiersin.org The reaction proceeds in high yields and tolerates a variety of functional groups, including those that are acid-sensitive or Lewis basic. nih.govnih.gov Computational studies suggest that the coordination of the lanthanum(III) ion to the substrate plays a crucial role in determining the regioselectivity of the ring-opening. nih.govfrontiersin.org
| Substrate | Catalyst | Solvent | Temperature | Product |
| cis-3,4-epoxy amine | 5 mol% La(OTf)₃ | DCE | Reflux | 3-Hydroxyazetidine derivative |
This table summarizes the general conditions for the La(OTf)₃-catalyzed synthesis of azetidines. nih.govbohrium.com
Reductive Amination Routes
Reductive amination represents a versatile strategy for the formation of C-N bonds and can be adapted for the synthesis of azetidine rings. This typically involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ.
One such approach involves the reductive cyclization of γ-amino ketones or related precursors. For instance, Lindsley and co-workers developed a method for the synthesis of chiral azetidine-piperidines that utilizes a reductive amination strategy. In their work, the initial treatment of a chloroamine precursor with a chiral amine in the presence of acetic acid and methanol (B129727) led to the formation of an imine. Subsequent in situ cyclization was achieved using sodium cyanoborohydride (NaCNBH₃) as the reducing agent. rsc.org While this example illustrates the principle of reductive amination in forming a substituted azetidine ring within a more complex scaffold, the direct application to simpler 2-arylazetidines from acyclic precursors like γ-haloamines is also a viable synthetic route. The general transformation involves the intramolecular nucleophilic attack of the amine onto the carbonyl, followed by reduction of the resulting cyclic iminium ion.
The choice of reducing agent is critical in these transformations. Milder reducing agents are often preferred to avoid the reduction of the starting carbonyl compound before imine formation.
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Notes |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective for iminium ions over ketones/aldehydes. |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Mild and effective for a wide range of substrates. |
| DIBAL-H | Toluene or THF, low temperature | Can also reduce other functional groups like esters. |
| Chloroalanes | Toluene or THF | Can be chemoselective but may cause ring-opening in strained systems. rsc.org |
It is important to note that the presence of electron-rich phenyl groups on the azetidine nucleus can sometimes lead to ring-opening side reactions, especially when using Lewis acidic reagents. rsc.org
Functionalization of Azetidine Sulfonyl Fluorides (ASF)
Azetidine sulfonyl fluorides (ASFs) have recently emerged as versatile reagents for the synthesis and functionalization of azetidine scaffolds. nih.govchemrxiv.orgdigitellinc.comresearchgate.net These compounds can act as precursors to azetidine carbocations under mild thermal conditions, enabling a defluorosulfonylation (deFS) reaction pathway. This reactivity allows for the coupling of the azetidine ring with a broad range of nucleophiles. nih.govacs.org
The deFS reaction of ASFs is typically activated by mild heating (around 60 °C) and can be performed in the presence of a base like triethylamine (B128534) or potassium carbonate. nih.gov This methodology has been successfully applied to the synthesis of 3-aryl-3-substituted azetidines. The reaction exhibits broad functional group tolerance, accommodating sensitive functionalities such as free alcohols, tertiary amines, esters, and pyridines. nih.govacs.org
Beyond the deFS pathway, ASFs can also participate in Sulfur-Fluoride Exchange (SuFEx) reactions under anionic conditions. This allows for the formation of S(VI) derivatives, such as sulfonamides and sulfonate esters, further expanding the synthetic utility of ASFs. nih.gov The stability of the sulfonyl fluoride (B91410) group, in contrast to more reactive sulfonyl chlorides, allows it to be carried through various synthetic steps before being engaged in either deFS or SuFEx chemistry. nih.gov
The versatility of ASFs makes them valuable for late-stage functionalization in drug discovery programs, enabling the introduction of the azetidine motif into complex molecules. nih.govacs.org For instance, azetidine-functionalized analogues of fluoxetine (B1211875) and amlodipine (B1666008) have been synthesized using this methodology. acs.org
Table 2: Reactivity of Azetidine Sulfonyl Fluorides (ASFs)
| Reaction Type | Conditions | Products |
| Defluorosulfonylation (deFS) | Mild heating (~60 °C), base (e.g., Et₃N) | 3-substituted azetidines (coupling with nucleophiles) |
| Sulfur-Fluoride Exchange (SuFEx) | Anionic conditions (e.g., with alkoxides) | Azetidine-S(VI) derivatives (sulfonamides, sulfonates) |
Stereochemical Control in Azetidine Synthesis
The stereochemistry of substituents on the azetidine ring plays a crucial role in determining the biological activity and physicochemical properties of the molecule. Therefore, the development of stereoselective synthetic methods is of paramount importance.
Diastereoselective Synthesis
The synthesis of 2-arylazetidines often yields diastereomeric mixtures if a second stereocenter is formed during the reaction. Controlling this diastereoselectivity is a key challenge. A general and scalable two-step method has been reported for the regio- and diastereoselective synthesis of 2-arylazetidines. researchgate.netsemanticscholar.orgacs.org This kinetically controlled reaction involves the ring closure of an oxirane precursor, leading exclusively to the formation of the four-membered azetidine ring over the thermodynamically more favorable five-membered pyrrolidine (B122466) ring. researchgate.netacs.org Spectroscopic analysis of the products confirmed a trans geometry for the substituents at the 2- and 3-positions of the azetidine ring. acs.org
Another approach to diastereomerically pure azetidines is through the reduction of substituted azetidin-2-ones (β-lactams). For example, the sodium borohydride-promoted reduction of C-3 functionalized azetidin-2-ones has been shown to produce trans-2,3-disubstituted 1-arylazetidines with high diastereoselectivity. rsc.org
Enantioselective Routes and Chiral Auxiliaries
The enantioselective synthesis of azetidines can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.
Chiral auxiliaries have been successfully employed to control the stereochemical outcome of azetidine synthesis. For instance, (S)-1-phenylethylamine has been used as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.orgsemanticscholar.org The chiral auxiliary directs the stereoselective formation of the azetidine ring, and its subsequent removal provides the enantiomerically enriched product.
Catalytic enantioselective methods offer a more atom-economical approach. A highly enantioselective difunctionalization of azetines has been developed using a copper/bisphosphine catalyst. nih.gov This method allows for the installation of both a boryl and an allyl group across the double bond of the azetine with the concomitant creation of two new stereogenic centers, providing access to chiral 2,3-disubstituted azetidines with excellent enantioselectivity. nih.gov
Impact of Stereoisomerism on Reactivity and Selectivity
The stereochemical arrangement of substituents on the azetidine ring can significantly influence its reactivity and the selectivity of subsequent transformations. The strained nature of the four-membered ring makes it susceptible to ring-opening reactions, and the regioselectivity of this opening can be dictated by the electronic and steric effects of the substituents. researchgate.net
For 2-arylazetidines, the aryl group can stabilize a positive charge on the adjacent carbon, influencing the regioselectivity of nucleophilic ring-opening reactions. These reactions often proceed via cleavage of the C-N bond between the nitrogen and the carbon bearing the unsaturated group due to the stabilization of the transition state. researchgate.net The stereochemistry of the substituents can influence the trajectory of the incoming nucleophile, leading to different products or reaction rates for different stereoisomers.
For example, in the ring opening of azetidinols, the stereochemistry of the hydroxyl group and other substituents determines the regiochemical and stereochemical outcome of the reaction. acs.org Similarly, the photochemical Norrish-Yang cyclization to form azetidinols and their subsequent ring-opening is influenced by the stereochemistry of the starting material and intermediates. beilstein-journals.org
Derivatization and Scaffold Functionalization of Azetidine Rings
The azetidine ring serves as a versatile scaffold that can be further functionalized to generate libraries of compounds for drug discovery. nih.gov Derivatization can occur at the nitrogen atom or at any of the carbon atoms of the ring.
N-functionalization is a common strategy for modifying the properties of azetidines. The nitrogen atom can be alkylated, acylated, or sulfonylated to introduce a wide range of substituents. For instance, a modular approach has been developed to access N-SF₅ azetidines, which are of interest in medicinal chemistry due to their unique properties. acs.org This method involves the radical-initiated ring-opening difunctionalization of azabicyclo[1.1.0]butanes with a pentafluorosulfanyl source. acs.org
Functionalization of the carbon framework of the azetidine ring can be achieved through various methods. The use of azetidine sulfonyl fluorides, as discussed earlier, allows for the introduction of substituents at the C-3 position. nih.gov Additionally, the synthesis of densely functionalized azetidine ring systems provides access to a variety of fused, bridged, and spirocyclic ring systems. nih.gov These scaffolds can then be further diversified to create lead-like molecules for targeting the central nervous system. nih.gov
The selective functionalization at different positions of the azetidine ring allows for the creation of molecules with multiple points of diversity, which is highly valuable in the optimization of lead compounds in medicinal chemistry. rsc.org
Introduction of Diverse Substituents on the Azetidine Ring
The functionalization of the azetidine ring is crucial for modulating the pharmacological properties of lead compounds. A primary strategy for introducing substituents involves the activation of the nitrogen atom to facilitate deprotonation at an adjacent carbon (α-lithiation), followed by trapping the resulting organolithium intermediate with an electrophile. acs.org
The use of the tert-butoxythiocarbonyl (Botc) group is particularly effective for this purpose. Unlike its common oxygen analogue, the tert-butoxycarbonyl (Boc) group, the thiocarbonyl moiety of the Botc group facilitates efficient α-lithiation of the azetidine ring. acs.org This method allows for the introduction of a wide array of substituents at the position alpha to the nitrogen. The process begins with the N-Botc protected azetidine, which undergoes lithiation and subsequent reaction with various electrophiles. Good reactivity has been observed with alkylating agents, which can be challenging for some dipole-stabilized organolithiums. acs.org This methodology provides a direct route to substituted azetidines that would be otherwise difficult to access.
Furthermore, a second substitution can be performed on a mono-substituted N-Botc-azetidine. For instance, methylation of N-Botc-azetidine followed by a second lithiation-methylation sequence occurs exclusively at the 4-position, yielding the N-Botc-2,4-dimethylazetidine. acs.org This highlights the regioselective nature of the subsequent functionalization.
Table 1: Examples of Electrophilic Substitution on N-Botc-Azetidine
| Electrophile | Resulting Substituent | Reference |
| Methyl iodide | Methyl | acs.org |
| Ethyl iodide | Ethyl | acs.org |
| Benzyl bromide | Benzyl | acs.org |
Another approach to diversification involves modifying the synthetic precursors to introduce varied functionality from the outset. For example, analogues of N,N-dimethyladenine have been synthesized with 3-substituted azetidines, demonstrating how substituents on the azetidine ring can tune the photophysical properties of the resulting molecules. nih.govresearchgate.netescholarship.org This approach underscores the versatility of incorporating pre-functionalized azetidines into larger molecular frameworks.
Synthesis of N-Unprotected Azetidines (NH-Azetidines)
The availability of N-unprotected (NH) azetidines is critical, as the free secondary amine serves as a key handle for subsequent derivatization, such as in peptide coupling or reductive amination. mdpi.com The synthesis of these compounds typically involves the cleavage of a protecting group from the azetidine nitrogen. The choice of protecting group and deprotection strategy is vital to ensure the integrity of the strained four-membered ring.
Several methods have been developed for the deprotection of N-substituted azetidines:
tert-Butoxythiocarbonyl (Botc) Group Removal : The N-Botc group, used to direct α-lithiation, exhibits greater acid lability compared to the standard N-Boc group. It can be readily cleaved under acidic conditions, for instance, using trifluoroacetic acid (TFA), with no ring-opening observed. acs.org Alternatively, the N-Botc group can be removed under neutral conditions via thermolysis in refluxing ethanol. acs.org
Oxidative Deprotection : The N-(p-ethoxyphenyl) group can be efficiently removed from 2-azetidinones (β-lactams), which are common precursors to azetidines, using ceric ammonium (B1175870) nitrate (B79036) (CAN). mdpi.com This oxidative cleavage provides the corresponding NH-β-lactams in good to excellent yields. Similarly, the N-benzhydryl protecting group on β-lactams can be cleaved through a two-step process involving treatment with N-bromosuccinimide (NBS) and catalytic bromine under light irradiation, followed by acid-catalyzed hydrolysis of the intermediate. researchgate.net
Phenoxysulfonyl (Phs) Group Removal : The N-Phs group, employed in intermolecular sp3-C–H amination routes to azetidines, can be removed under mild conditions. Deprotection can be achieved by heating in a mixture of water and acetonitrile (B52724) or in aqueous pyridine (B92270) to yield the corresponding NH-azetidines. nsf.gov
N-O Bond Scission : In synthetic routes that construct the azetidine ring via [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates, the resulting isoxazoline-fused azetidine contains an N-O bond. Facile scission of this bond under mild conditions serves as an effective deprotection step to reveal the NH-azetidine. rsc.org
Table 2: Selected Methods for N-Deprotection of Azetidines and Precursors
| Protecting Group | Reagents/Conditions | Result | Reference |
| tert-Butoxythiocarbonyl (Botc) | Trifluoroacetic Acid (TFA) | NH-Azetidine | acs.org |
| tert-Butoxythiocarbonyl (Botc) | Ethanol, reflux | NH-Azetidine | acs.org |
| Benzhydryl | 1. NBS, Br₂, hν, CH₂Cl₂-H₂O2. p-TsOH, aq. Acetone | NH-β-Lactam | researchgate.net |
| p-Ethoxyphenyl | Ceric Ammonium Nitrate (CAN), MeCN | NH-β-Lactam | mdpi.com |
| Phenoxysulfonyl (Phs) | H₂O/Pyridine or H₂O/MeCN, 90 °C | NH-Azetidine | nsf.gov |
Preparation of Spiro Azetidine Derivatives
Spirocyclic scaffolds containing an azetidine ring are of significant interest in drug discovery as they introduce three-dimensionality and structural rigidity, which can lead to improved pharmacological profiles. researchgate.net Several advanced synthetic methodologies have been developed to access these complex structures.
Strain-Release Driven Spirocyclization : A powerful method involves harnessing the high ring strain of azabicyclo[1.1.0]butane (ABB) intermediates. researchgate.netthieme-connect.com In this approach, azabicyclo[1.1.0]butyl ketones, bearing silyl (B83357) ether moieties, undergo a strain-release driven spirocyclization. This key step can be triggered by reagents such as trifluoroacetic anhydride (TFAA) or triflic anhydride (Tf₂O), leading to a diverse library of azetidine-containing spirocycles, including four-, five-, or six-membered rings. thieme-connect.com
Titanium-Mediated Synthesis : A Ti(IV)-mediated Kulinkovich-type coupling reaction provides a route to spirocyclic NH-azetidines from oxime ethers. rsc.orgresearchgate.net The reaction proceeds through a proposed titanacyclopropane intermediate, which acts as a 1,2-aliphatic dianion equivalent. This intermediate inserts into the C=N bond of the oxime ether to construct the spiro-azetidine core. This method is noted for its broad substrate scope and its ability to produce densely functionalized azetidines. rsc.org
Reduction of Spirocyclic Azetidinones : Spirocyclic azetidines can be prepared via a two-step sequence involving the synthesis of spirocyclic β-lactams (azetidinones), followed by their reduction. nih.gov This approach allows for the construction of various spirocycles from common cyclic carboxylic acids.
Asymmetric Cascade Reactions : For the enantioselective synthesis of highly functionalized spiro-azetidines, cascade reactions have been developed. For example, a copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction provides a direct pathway to chiral spiro[azetidine-3,3'-indoline]-2,2'-diones in good yields and with high enantioselectivity. nih.gov
Table 3: Methodologies for the Synthesis of Spiro Azetidine Derivatives
| Synthetic Strategy | Key Reagents/Intermediates | Type of Spirocycle | Reference |
| Strain-Release Spirocyclization | Azabicyclo[1.1.0]butyl ketones, TFAA or Tf₂O | Fused 4-, 5-, or 6-membered rings | researchgate.netthieme-connect.com |
| Ti(IV)-Mediated Coupling | Oxime ethers, Alkyl Grignard reagent, Ti(Oi-Pr)₄ | Densely functionalized spiro NH-azetidines | rsc.org |
| Reduction of β-Lactams | Spirocyclic azetidinones | Multifunctional spirocycles | nih.gov |
| Asymmetric Cascade Reaction | Copper(I) catalyst | Chiral spiro[azetidine-3,3'-indoline]-2,2'-diones | nih.gov |
Structure Activity Relationship Sar Investigations of 2 2 Fluorophenyl Azetidine and Its Derivatives
Positional Isomerism of Fluorophenyl Moiety
The placement of the fluorine atom on the phenyl ring is a critical determinant of a molecule's biological activity. The ortho-, meta-, and para- positions offer distinct electronic and steric environments that can significantly influence how the molecule interacts with its biological target.
Comparative Analysis of ortho-, meta-, and para--Fluorophenyl Substitution
The substitution pattern of the fluorine atom on the phenyl ring of azetidine (B1206935) derivatives can lead to notable differences in their biological efficacy. While direct comparative studies on 2-(fluorophenyl)azetidine isomers are not extensively detailed in readily available literature, SAR principles from related structures illustrate the importance of the fluorine atom's position.
For instance, in a series of pyridine-containing azetidin-2-one (B1220530) derivatives, the compound with a 4-fluorophenyl group (para-substitution) was found to be highly potent against various bacterial and fungal strains. This suggests that the electronic properties conferred by the para-position may be favorable for antimicrobial activity in this particular scaffold. Research on other heterocyclic compounds has also shown that meta- and para- substitutions can sometimes lead to greater activity compared to the ortho- position, which may be due to reduced steric hindrance.
| Compound Scaffold | Fluorine Position | Observed Bioactivity |
|---|---|---|
| 3-chloro-4-(pyridin-3-yl)azetidin-2-one | para (4-fluoro) | Potent antibacterial and antifungal activity |
| N-methyl-3-(aryl)-4-(diethoxyphosphoryl)azetidin-2-one | para (4-fluoro) on a 3-methylphenyl group | Moderate antiviral activity against human coronavirus (229E) |
| 3-chloro-N-(4-methoxyphenyl)-4-oxoazetidine-1-carboxamide | meta (3-fluoro) | Significant antioxidant activity |
Influence of Fluorine Atom on Electronic and Steric Properties
The substitution of a hydrogen atom with fluorine introduces significant changes to a molecule's physicochemical profile, which can profoundly affect its biological activity.
Steric Properties: With a van der Waals radius of 1.47 Å, the fluorine atom is only slightly larger than a hydrogen atom (1.20 Å). This allows it to act as a mimic for hydrogen, often causing minimal steric disruption when binding to a receptor or enzyme active site. This property is advantageous in drug design, as it allows for the electronic properties of a molecule to be fine-tuned without significantly altering its size or shape. The C-F bond is also stronger than a carbon-hydrogen (C-H) bond, which contributes to the increased metabolic stability of fluorinated compounds.
Substituent Effects on Azetidine Ring Bioactivity
Modifications to the azetidine ring itself, including the introduction of substituents at various positions and alterations to the nitrogen atom, are key strategies in SAR studies to modulate bioactivity.
Impact of Steric Hindrance at C2 and C3 Positions
The introduction of substituents at the C2 and C3 positions of the azetidine ring can significantly impact the molecule's conformation and its ability to bind to a biological target. The stereochemistry of these substituents is often crucial for activity.
The synthesis of cis-2,3-disubstituted azetidines is a known synthetic route, indicating that the spatial arrangement of groups at these positions is a key consideration. While specific SAR data on steric hindrance for 2-(2-Fluorophenyl)azetidine is limited, general principles suggest that bulky substituents at C2 or C3 could either enhance or diminish activity. An increase in activity might occur if the bulky group makes favorable interactions with a specific pocket in the target protein. Conversely, a decrease in activity is likely if the substituent causes steric clashes that prevent optimal binding. The development of synthetic methods to access various stereoisomers of 2,3-disubstituted azetidines is crucial for exploring these structure-activity relationships in detail.
Role of Linkage Variations (e.g., direct phenyl attachment vs. benzyl (B1604629)/phenoxymethyl)
The nature of the connection between the fluorophenyl ring and the azetidine core is another important variable in SAR studies. A direct phenyl linkage means the fluorophenyl ring is attached directly to a carbon on the azetidine ring. In contrast, a benzyl linkage introduces a methylene (B1212753) (-CH2-) group between the two rings.
This seemingly small change has significant structural implications. The benzyl group introduces greater conformational flexibility due to the rotatable single bonds of the methylene linker. This increased flexibility can allow the fluorophenyl group to adopt different orientations, which may be more favorable for binding to a target receptor. Conversely, the more rigid structure of the directly attached phenyl group might be necessary for locking the molecule into the specific conformation required for activity. The choice of linker can, therefore, be a critical factor in optimizing the biological activity of azetidine-based compounds.
Modification of Ring Nitrogen Substituents
The nitrogen atom of the azetidine ring is a common site for modification to explore SAR. Different substituents on the nitrogen can alter the molecule's polarity, lipophilicity, and potential for hydrogen bonding, all of which can affect its pharmacokinetic and pharmacodynamic properties.
Common modifications include the addition of alkyl, benzyl, or acyl groups.
N-Acyl groups , such as an N-benzoyl group, can introduce a carbonyl moiety that may act as a hydrogen bond acceptor. The electronic properties of the N-acyl group can also influence the reactivity and stability of the azetidine ring. Studies on N-acyl-azetidines have explored their desymmetrization, indicating the importance of the acyl group in influencing the molecule's stereochemistry and subsequent interactions.
N-Benzyl groups add a bulky, lipophilic substituent that can engage in hydrophobic or π-stacking interactions with a biological target. The synthesis of various N-benzylazetidine derivatives is a common strategy in medicinal chemistry to explore these potential interactions.
Other N-substituents can be introduced to fine-tune the molecule's properties. For example, attaching a group that can be protonated at physiological pH might improve solubility or allow for ionic interactions with a receptor. The nature of the substituent on the azetidine nitrogen has been shown to be crucial, with different groups leading to significant variations in biological activity.
Conformational Effects and Ring Strain on Biological Interactions
The azetidine ring is a conformationally constrained scaffold. nih.gov Compared to its five-membered (pyrrolidine) and six-membered (piperidine) counterparts, the azetidine ring exhibits a greater degree of rigidity. However, it is not entirely planar and can adopt a puckered conformation. medwinpublishers.com This puckering is influenced by the nature and position of substituents on the ring. medwinpublishers.com
Computational studies on L-azetidine-2-carboxylic acid have shown that the four-membered ring can adopt either a puckered structure depending on the backbone conformation. medwinpublishers.com This limited flexibility, or "rigidity," can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The conformational restriction imposed by the azetidine ring can lock the molecule into a bioactive conformation, as has been suggested for some azetidine-containing dipeptide antiviral agents.
Azetidines possess a considerable amount of ring strain, estimated to be around 25-26 kcal/mol, which is less than that of aziridines but significantly more than that of larger ring systems like pyrrolidine (B122466). nih.govsigmaaldrich.com This intrinsic strain is a key driver of the chemical reactivity of the azetidine ring. nih.govnih.gov The strain can be harnessed in synthetic chemistry and may also play a role in the mechanism of action of some azetidine-based drugs. While the ring is stable enough for facile handling, the strain can be released under specific biological conditions, potentially leading to covalent interactions with a target or influencing the kinetics of binding. nih.gov The preparation of azetidine derivatives can be challenging due to this ring strain. sigmaaldrich.com
SAR in Specific Biological Contexts
The this compound scaffold and its derivatives have been explored for a range of biological activities. The following sections detail the structure-activity relationships in specific therapeutic areas.
Azetidine derivatives have shown promise as antiproliferative agents, with some acting as inhibitors of tubulin polymerization. researchgate.net A series of novel 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) analogues of combretastatin (B1194345) A-4 were designed as colchicine-binding site inhibitors. researchgate.net The antiproliferative activity of these compounds was evaluated in MCF-7 and MDA-MB-231 breast cancer cell lines. researchgate.net
Several of these compounds demonstrated significant in vitro antiproliferative activities, with IC50 values in the nanomolar range. For instance, compounds 9q and 10r showed potent activity against both cell lines. The SAR studies revealed that the nature of the substituent on the N-1 phenyl ring and the C-4 phenyl ring of the azetidin-2-one core significantly influences the cytotoxic potency. researchgate.net
| Compound | N-1 Substituent | C-4 Substituent | MCF-7 IC50 (nM) | MDA-MB-231 IC50 (nM) |
| 9q | 4-Methoxyphenyl | 3,4,5-Trimethoxyphenyl | 11 | 24 |
| 10r | 4-Fluorophenyl | 3,4,5-Trimethoxyphenyl | 12 | 23 |
| CA-4 | - | - | 3.9 | 3.9 |
Data sourced from a study on azetidin-2-one analogues as antiproliferative agents. researchgate.net
The azetidine scaffold has been incorporated into inhibitors of various enzymes.
Phospholipase A2 (PLA2): Azetidin-2-one derivatives have been synthesized and evaluated as inhibitors of secretory Phospholipase A2 (sPLA2), an enzyme implicated in inflammatory processes. sigmaaldrich.com SAR studies on these compounds highlighted that substitutions on the azetidin-2-one ring are critical for inhibitory activity. For example, chloro substitution on certain azetidin-2-one derivatives was found to enhance both anti-mycobacterial activity and PLA2 inhibition. sigmaaldrich.com
Dihydroorotate (B8406146) Dehydrogenase (DHODH): Azetidine-2-carbonitriles have been identified as a potent class of antimalarial agents that target the Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH), an essential enzyme for pyrimidine (B1678525) biosynthesis in the parasite. An initial hit, BRD7539 , which is an azetidine carbonitrile with three contiguous stereocenters, showed potent activity against both blood-stage and liver-stage parasites.
SAR studies focused on modifications at various positions of the azetidine scaffold. It was found that a wide variety of hydrophobic acetylenes at the R1 position maintained in vitro activity. The stereochemistry of the azetidine ring was also critical, with only two of the eight possible stereoisomers being active.
| Compound | R1 Substituent | P. falciparum (Dd2) EC50 (µM) |
| BRD7539 | 3-Fluorophenylacetylene | 0.010 |
| 4 | Phenylacetylene | 0.011 |
| 5 | 4-Fluorophenylacetylene | 0.012 |
| 7 | 2-Pyridylacetylene | 0.024 |
Data from a study on azetidine-2-carbonitrile (B3153824) inhibitors of PfDHODH.
Diacylglycerol Kinase (DGK): Currently, there is a lack of specific research literature detailing the structure-activity relationships of this compound derivatives as inhibitors of Diacylglycerol Kinase. While various inhibitors of DGK have been identified, they belong to different chemical scaffolds.
Azetidine derivatives have been investigated for their ability to modulate the activity of G-protein coupled receptors.
Dopamine (B1211576) Receptors: Azetidine derivatives have been evaluated as dopamine receptor antagonists. In one study, a series of N-(1-benzhydryl-azetidin-3-yl)-benzamides with substitutions on the phenyl ring of the benzamide (B126) moiety were synthesized and tested for their affinity for D2 and D4 receptors. The position of the substituent on the phenyl ring had a significant impact on the antagonist potency. The 2-bromo and 4-bromo substituted derivatives were found to be the most potent D2 and D4 antagonists, respectively.
Furthermore, novel cis- and trans-azetidine analogs have been developed as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), which is involved in dopamine uptake. The cis-4-methoxy analog 22b was identified as a highly potent inhibitor. Interestingly, the study found that the stereochemistry (cis vs. trans) of the 2,4-disubstituted azetidine ring was not a critical factor for VMAT2 inhibition, as both cis and trans analogs showed comparable potencies.
| Compound | Stereochemistry | Substituent | VMAT2 Ki (nM) |
| 22b | cis | 4-Methoxy | 24 |
| 15c | trans | 3,4-Methylenedioxy | 31 |
| Norlobelane | - | - | 43 |
Data from a study on azetidine analogs as VMAT2 inhibitors.
S1P1 Receptor: The azetidine moiety has been incorporated into agonists of the sphingosine-1-phosphate receptor 1 (S1P1), a target for autoimmune diseases like multiple sclerosis. A series of benzofuran-based compounds featuring an azetidine-3-carboxylic acid headgroup were developed as potent and selective S1P1 agonists. The lead compound, 18 , demonstrated high potency for the human S1P1 receptor with an EC50 of 16 nM and over 1000-fold selectivity over the S1P3 receptor, which is associated with undesirable cardiovascular side effects. The SAR in this series highlighted the importance of the azetidine carboxylic acid moiety for potent agonism.
Neurotransmitter Reuptake Inhibition
Investigations into the structure-activity relationships (SAR) of this compound and its derivatives concerning neurotransmitter reuptake inhibition are not extensively documented in publicly available research. However, the broader exploration of azetidine-containing compounds and related aryl-cycloalkane structures provides valuable insights into how molecular modifications may influence the inhibition of monoamine transporters, including the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine transporter (DAT). The following discussion is based on SAR studies of structurally related compounds to infer the potential effects of modifications to the this compound scaffold.
Azetidine derivatives have been identified as promising scaffolds for the development of triple reuptake inhibitors (TRIs), which simultaneously block SERT, NET, and DAT nih.gov. The constrained nature of the azetidine ring is thought to play a crucial role in conferring specific conformations that are favorable for binding to these transporters.
Modifications to the Azetidine Ring and Phenyl Group
For related compounds, such as 3-aryl-3-oxypropylamine derivatives containing an azetidine ring, substitutions on the phenyl ring and modifications to the amine have been shown to significantly impact potency and selectivity for the monoamine transporters nih.gov. While no direct studies on this compound were identified, it can be hypothesized that alterations to the fluorine substitution on the phenyl ring would likely modulate activity. For instance, the position and nature of halogen substituents on the phenyl ring of other monoamine reuptake inhibitors are known to be critical for their binding affinity and selectivity.
In studies of other aryl-piperidine and -pyrrolidine analogs, which share structural similarities with 2-phenylazetidine, the nature and position of substituents on the aromatic ring are key determinants of inhibitory activity. For instance, in a series of 3,3-disubstituted pyrrolidines, the nature of the aryl groups significantly influenced their potency as triple reuptake inhibitors nih.gov.
N-Substitution on the Azetidine Ring
The nitrogen atom of the azetidine ring presents a clear point for chemical modification. In various classes of monoamine reuptake inhibitors, the nature of the substituent on the nitrogen of a central amine-containing ring (such as piperidine (B6355638) or piperazine) is a critical factor in determining the compound's activity profile. For example, in a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, replacement of a piperazine (B1678402) ring with a piperidine ring was well-tolerated at the dopamine transporter nih.gov. This suggests that modifications at the nitrogen of the this compound could profoundly affect its interaction with monoamine transporters. The size, lipophilicity, and hydrogen bonding capacity of the N-substituent would likely influence both potency and selectivity across SERT, NET, and DAT.
Data from Structurally Related Compounds
To illustrate the impact of structural modifications on neurotransmitter reuptake inhibition in related compound classes, the following table summarizes findings from studies on various azetidine, piperidine, and pyrrolidine derivatives. It is important to note that these data are not directly from this compound but are presented to provide a basis for understanding potential SAR trends.
| Scaffold | Modification | Target(s) | Observed Activity (IC50 or Ki) | Key Finding |
| 3-Aryl-3-oxypropylamine Azetidine | Varied aryl substituents and N-alkyl groups | SERT, NET, DAT | Low nanomolar to micromolar range | The nature of the aryl group and the length of the N-alkyl chain are critical for balancing potency at the three transporters nih.gov. |
| 1,4-Diphenethylpiperidine | Fluoroethoxy substitution on phenethyl group | VMAT2, DAT, SERT | VMAT2 Ki = 0.014–0.073 µM; DAT Ki = 1.06–8.38 µM; SERT Ki = 0.070 µM to 6 µM | Regiospecificity of the fluoroethoxy substituent significantly influences affinity for VMAT2, with good selectivity over DAT and SERT nih.gov. |
| 4-Benzylpiperidine Carboxamides | Varied aryl substituents and linker length | SERT, NET, DAT | Varied IC50 values | Compounds with a 2-naphthyl substitution generally show enhanced inhibition of SERT and NET compared to 1-naphthyl substitution biomolther.org. |
| 3,3-Disubstituted Pyrrolidine | Varied aryl substituents | SERT, NET, DAT | Low nanomolar potency | The disubstitution pattern on the pyrrolidine ring is key for achieving triple reuptake inhibition nih.gov. |
Mechanistic Elucidation of Biological Activities
Identification of Molecular Targets
Pinpointing the specific protein or proteins that a small molecule interacts with is a critical first step. Several powerful strategies have been developed to tackle this challenge.
Modern proteomics offers a powerful, unbiased approach to identifying the cellular targets of a small molecule. One common strategy is affinity-based chemical proteomics , where the small molecule of interest is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry. To enhance the reliability of this method, quantitative proteomics techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be employed to distinguish true binding partners from non-specific interactions.
Another sophisticated approach involves the use of chemical probes . These are modified versions of the bioactive molecule that incorporate a reactive group for covalent labeling or a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and enrichment. Photoaffinity labeling, for instance, uses a probe that, upon exposure to UV light, forms a covalent bond with its target, allowing for robust identification.
| Experimental Approach | Principle | Key Advantages | Potential Challenges |
|---|---|---|---|
| Affinity-Based Chemical Proteomics | Immobilized small molecule captures binding proteins from cell lysates for mass spectrometry identification. | Unbiased, proteome-wide screening. | Requires chemical modification for immobilization; potential for non-specific binding. |
| Chemical Probes (e.g., Activity-Based Protein Profiling) | Modified compound with a reactive or reporter group to label and identify target proteins. | Can capture targets in a cellular context; allows for visualization and enrichment. | Probe synthesis can be complex; modifications may alter biological activity. |
Confirming that a small molecule interacts with its putative target within the complex environment of a living cell is crucial. Cellular Thermal Shift Assays (CETSA) have emerged as a powerful tool for this purpose. This method is based on the principle that a protein's thermal stability increases when it is bound to a ligand. By heating cells treated with the compound and measuring the amount of soluble target protein at different temperatures, one can determine if the compound is engaging its target.
Furthermore, live-cell imaging techniques using fluorescently labeled versions of the small molecule or its target can provide spatial and temporal information about the interaction. These methods allow for the direct visualization of target engagement in specific subcellular compartments.
| Technique | Principle | Information Gained |
|---|---|---|
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein in cells. | Confirms target engagement in a cellular environment without modifying the compound. |
| Live Cell Imaging | Fluorescently labeled compounds or targets are visualized to observe their interaction directly. | Provides spatial and temporal information on target engagement within subcellular compartments. |
Characterization of Binding Mechanisms
Once a molecular target has been identified and confirmed, the next step is to characterize the binding mechanism in detail. This includes understanding the nature of the forces driving the interaction and whether the binding is reversible or irreversible.
A variety of biophysical and computational techniques can be used to analyze the interaction between a ligand and its protein target. Techniques such as Isothermal Titration Calorimetry (ITC) can directly measure the thermodynamic parameters of binding, providing information on the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). Surface Plasmon Resonance (SPR) is another powerful method for studying the kinetics of binding, determining the association (kon) and dissociation (koff) rates.
Computationally, molecular docking and molecular dynamics simulations can provide insights into the putative binding pose of the ligand in the protein's active site and the key amino acid residues involved in the interaction. These computational models can help to rationalize experimental findings and guide the design of more potent and selective analogs.
Some small molecules act by forming a stable covalent bond with their target protein, often leading to irreversible inhibition. This typically involves a reactive electrophilic group on the small molecule that attacks a nucleophilic amino acid residue (such as cysteine, lysine, or serine) on the protein. The potential for 2-(2-Fluorophenyl)azetidine to act as a covalent inhibitor would depend on its chemical reactivity and the presence of a suitable nucleophile in the binding pocket of its target.
Identifying covalent adducts can be achieved using mass spectrometry . By comparing the mass of the target protein or its tryptic peptides before and after treatment with the compound, the formation of a covalent adduct can be detected, and the site of modification can often be pinpointed.
The strained four-membered ring of the azetidine (B1206935) moiety can, under certain conditions, be activated to increase its reactivity. One potential mechanism of activation is the formation of a highly reactive azetidinium ion . This can occur through protonation or alkylation of the azetidine nitrogen, making the ring more susceptible to nucleophilic attack. The ring-opening of such an intermediate by a nucleophilic residue on a target protein could lead to covalent modification. The likelihood of this mechanism for this compound would depend on the local microenvironment of the protein binding site, such as its pH and the presence of acidic residues that could facilitate protonation.
Based on a comprehensive search of publicly available scientific literature, there is insufficient specific data regarding the compound “this compound” to generate a detailed article that adheres to the requested outline on its biological and cellular mechanisms.
The existing research on azetidine-containing compounds focuses on a wide variety of derivatives, where the nature and position of the substituents on the azetidine ring are critical determinants of their biological activity. The search results yielded information on related, but structurally distinct, compounds such as:
Azetidine-2-carbonitriles and bicyclic azetidines investigated for their antimalarial properties through the inhibition of enzymes like Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) and phenylalanyl-tRNA synthetase.
Azetidin-2-ones (a different class of compounds, also known as β-lactams) studied for their antiproliferative effects via mechanisms like tubulin polymerization inhibition, or for their antioxidant and enzyme-inhibiting properties.
Other azetidine derivatives acting as receptor antagonists , for example, at the free fatty acid receptor 2 (FFA2).
Crucially, none of the detailed mechanistic studies identified were performed specifically on This compound . Therefore, constructing an article that is scientifically accurate and strictly focused on this particular compound, as per the user's instructions, is not possible with the currently available information. To do so would require extrapolation from structurally different molecules, which would be scientifically unsound and violate the explicit instructions to focus solely on the specified compound.
Computational Investigations in 2 2 Fluorophenyl Azetidine Research
Molecular Modeling and Docking Studies
Molecular modeling and docking are indispensable computational tools that allow scientists to simulate the interaction between a ligand, such as 2-(2-Fluorophenyl)azetidine, and a biological target, typically a protein or enzyme. nih.gov This approach is crucial for predicting how the compound might behave in a biological system, thereby identifying potential therapeutic applications and guiding the design of more potent derivatives.
Prediction of Ligand-Target Binding Modes
A primary application of molecular docking is the prediction of the preferred orientation and conformation of a ligand when it binds to a target protein, known as the binding mode. nih.govnih.gov For a molecule like this compound, docking algorithms would explore a vast conformational space to identify the most energetically favorable poses within the active site of a given receptor. nih.gov This process involves sophisticated scoring functions that estimate the binding affinity for each pose. nih.gov
The reliability of these predictions is often validated by comparing the computationally predicted binding mode with experimentally determined structures, where available. nih.gov Such studies are foundational for structure-based drug design, enabling researchers to visualize how the fluorophenyl and azetidine (B1206935) moieties of the compound might orient themselves to interact with key residues in the target's binding pocket. nih.govresearchgate.net
Analysis of Active Site Interactions and Binding Affinity
Once a plausible binding mode is predicted, a detailed analysis of the interactions between this compound and the active site residues can be performed. These interactions are critical for the stability of the ligand-protein complex and largely determine the compound's binding affinity. nih.gov Key interactions that are typically analyzed include:
Hydrogen Bonds: The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, while the N-H group can be a donor. The fluorine atom on the phenyl ring can also act as a weak hydrogen bond acceptor. acs.orgnih.gov
Hydrophobic Interactions: The phenyl ring contributes to hydrophobic interactions with nonpolar residues in the active site. nih.gov
Pi-Stacking: The aromatic fluorophenyl ring can engage in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or histidine within the binding site. nih.gov
Computational tools can quantify the energetic contribution of these interactions, providing an estimate of the binding affinity (often expressed as ΔG or Ki). mdpi.com This information is vital for lead optimization, as modifications to the this compound scaffold can be proposed to enhance these interactions and, consequently, improve binding affinity and biological activity. nih.gov
| Interaction Type | Potential Moiety Involved | Potential Interacting Residues | Significance |
|---|---|---|---|
| Hydrogen Bonding | Azetidine N-H (donor), Azetidine N (acceptor), Fluorine (acceptor) | Serine, Threonine, Aspartate, Glutamate, Histidine | Directional interactions crucial for specificity and affinity. |
| Hydrophobic Interactions | Fluorophenyl ring | Leucine, Isoleucine, Valine, Alanine | Major driving force for binding in nonpolar pockets. |
| π-π Stacking | Fluorophenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine | Stabilizes the complex through aromatic ring interactions. |
Elucidation of Conformational Preferences
The three-dimensional shape, or conformation, of this compound is a critical determinant of its biological activity. The four-membered azetidine ring is not planar and can adopt a "puckered" conformation. nih.gov Computational methods, such as molecular mechanics and quantum chemistry, are used to determine the preferred puckering of the ring and the rotational preference (torsion angle) of the fluorophenyl group relative to the azetidine ring. nih.govmdpi.com
Studies on similar azetidine-containing molecules have shown that these computational predictions are often in good agreement with experimental data from X-ray crystallography. nih.gov Understanding the conformational landscape and the energy barriers between different conformations is essential, as the biologically active conformation that binds to a target may not be the lowest energy conformation in solution. nih.gov The solvent environment can also influence conformational preferences, a factor that can be modeled using implicit or explicit solvation models in the calculations. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of this compound. researchgate.netsemanticscholar.org These methods allow for the calculation of a wide range of molecular properties that are not accessible through classical molecular modeling.
Prediction of Reactivity and Thermodynamic Parameters
Quantum chemistry can be used to predict the reactivity of this compound by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and shape of these orbitals indicate where the molecule is most likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor). This information is crucial for predicting how the molecule might react with other chemical species, including biological macromolecules or metabolizing enzymes.
Furthermore, these calculations can provide accurate predictions of thermodynamic parameters such as the heat of formation and Gibbs free energy. nih.gov These values are fundamental for determining the stability of the molecule and the feasibility of synthetic reactions. A summary of predictable parameters is presented below.
| Parameter | Methodology | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap | DFT, Ab initio methods | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | DFT | Visualizes electron density distribution, identifying sites for electrophilic and nucleophilic attack. |
| Gibbs Free Energy of Formation (ΔGf°) | DFT, High-level ab initio | Determines the thermodynamic stability of the molecule. |
| Enthalpy of Formation (ΔHf°) | DFT, High-level ab initio | Quantifies the energy change upon formation from constituent elements. |
Mechanistic Probing of Reaction Pathways and Selectivity
One of the most powerful applications of quantum chemical calculations is the elucidation of reaction mechanisms. nih.gov For the synthesis or functionalization of this compound, computational chemists can model the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. nih.gov This allows for a detailed understanding of how the reaction proceeds and why certain products are formed preferentially over others (selectivity). semanticscholar.org
For instance, in the synthesis of the azetidine ring itself, calculations can explain the stereochemical outcome of the reaction by comparing the activation energies of different pathways leading to different stereoisomers. semanticscholar.org In a study on the formation of azetidine-2-carboxylic acid, quantum mechanical calculations were combined with structural analyses to provide detailed insights into the intramolecular cyclization reaction, revealing how the enzyme environment facilitates the formation of the strained four-membered ring. nih.gov Such mechanistic insights are invaluable for optimizing reaction conditions to improve yield and selectivity, and for designing novel synthetic routes. bioquicknews.com
In Silico Design and Optimization
The pursuit of novel therapeutic agents is increasingly driven by computational methodologies, which offer a rapid and cost-effective means to design and optimize lead compounds. In the context of this compound, a heterocyclic compound of interest in medicinal chemistry, in silico techniques play a pivotal role in exploring its therapeutic potential and guiding the synthesis of derivatives with enhanced pharmacological profiles. These computational approaches enable researchers to navigate the vast chemical space and prioritize molecules with a higher probability of success in subsequent experimental stages.
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the exploration of this compound's potential, virtual screening can be employed to discover novel derivatives with improved affinity and selectivity for a specific biological target. This process typically begins with the generation of a three-dimensional model of the target protein, often obtained from crystallographic data or homology modeling.
A library of virtual compounds, which can include derivatives of the this compound scaffold with diverse substitutions, is then docked into the binding site of the target protein. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity is then estimated using scoring functions, which rank the compounds based on their predicted interaction energies.
The process of virtual screening for novel azetidine derivatives can be summarized in the following steps:
Target Selection and Preparation: Identification and validation of a biological target relevant to a disease of interest. The 3D structure of the target is prepared for docking, which may involve adding hydrogen atoms, assigning partial charges, and defining the binding pocket.
Ligand Library Preparation: A diverse library of virtual compounds based on the this compound scaffold is created. This involves generating different stereoisomers and conformational states for each molecule.
Molecular Docking: The ligand library is docked into the active site of the target protein using software such as AutoDock, Glide, or GOLD.
Scoring and Ranking: The docked poses are evaluated using scoring functions to predict binding affinities. The compounds are then ranked, and the top-scoring molecules are selected for further analysis.
Post-screening Analysis: The selected hits are visually inspected for their binding modes and interactions with key amino acid residues in the active site. Further filtering based on pharmacokinetic properties and potential toxicity is often performed.
A hypothetical virtual screening campaign targeting a kinase, a common drug target, could yield a set of promising this compound derivatives. The results of such a screen are often presented in a tabular format, as shown below.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |
| This compound | -6.5 | Leu83, Val91, Ala144 | 15 µM |
| Derivative A | -8.2 | Leu83, Val91, Ala144, Asp181 | 0.5 µM |
| Derivative B | -7.8 | Leu83, Val91, Phe143, Ala144 | 1.2 µM |
| Derivative C | -7.5 | Val91, Ala144, Tyr145 | 2.5 µM |
| Derivative D | -7.1 | Leu83, Ala144, Lys88 | 5.0 µM |
This data illustrates how virtual screening can identify derivatives with potentially higher potency (lower Ki values) compared to the parent compound.
Beyond identifying potent binders, a crucial aspect of modern drug design is ensuring that a compound possesses favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Computational models are extensively used to predict these properties early in the drug discovery process, helping to avoid costly late-stage failures.
One of the most widely used guidelines for predicting drug-likeness is Lipinski's Rule of Five . This rule states that orally active drugs generally have:
No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).
A molecular weight under 500 daltons.
A calculated octanol-water partition coefficient (log P) not greater than 5.
Adherence to Lipinski's Rule of Five suggests a higher likelihood of good oral bioavailability. nih.gov For this compound and its derivatives, these parameters can be readily calculated using various software packages.
The prediction of key molecular properties is essential for optimizing a lead compound. For instance, high lipophilicity (log P > 5) can lead to poor absorption and metabolic instability, while a high molecular weight can hinder permeability across biological membranes. Computational tools can predict a wide range of properties, including:
Solubility: The ability of a compound to dissolve in a solvent, which is critical for absorption.
Permeability: The ability of a compound to pass through biological membranes, such as the intestinal wall.
Metabolic Stability: The susceptibility of a compound to be broken down by metabolic enzymes.
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
The predicted molecular properties for this compound and a selection of its hypothetical derivatives are presented in the table below.
| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations | Predicted Oral Bioavailability (%) |
| This compound | 165.20 | 1.8 | 1 | 1 | 0 | 85 |
| Derivative A | 350.45 | 3.2 | 2 | 4 | 0 | 70 |
| Derivative B | 420.55 | 4.1 | 1 | 5 | 0 | 65 |
| Derivative C | 480.60 | 4.8 | 3 | 6 | 0 | 55 |
| Derivative D | 510.70 | 5.3 | 4 | 7 | 2 | 30 |
This table demonstrates the utility of in silico predictions in drug design. While Derivatives A, B, and C adhere to Lipinski's Rule of Five and are predicted to have good oral bioavailability, Derivative D violates two of the rules (molecular weight and log P) and is consequently predicted to have poor oral bioavailability. This information is invaluable for medicinal chemists, allowing them to focus their synthetic efforts on compounds with a higher probability of becoming successful drugs.
Emerging Research Directions and Applications of Azetidine Scaffolds
Expansion of Azetidine (B1206935) Libraries for Pharmaceutical Design
The creation of diverse small molecule libraries is a cornerstone of modern drug discovery, enabling high-throughput screening campaigns to identify novel hit compounds. Azetidine-containing building blocks are increasingly sought after for inclusion in these libraries due to their ability to impart molecular rigidity and three-dimensionality, properties known to enhance binding affinity and specificity for biological targets. enamine.netnih.gov The expansion of azetidine libraries involves the development of robust synthetic methodologies to access a wide array of substitution patterns on the four-membered ring. rsc.orgnih.gov
Significant efforts have focused on creating diverse functionalities at the 2- and 3-positions of the azetidine ring. chemrxiv.orgacs.org The synthesis of 2-arylazetidines, such as 2-(2-Fluorophenyl)azetidine, provides building blocks that position an aromatic group in a defined spatial orientation relative to the heterocyclic core. acs.org This is particularly valuable as the azetidine can act as a conformationally restricted analogue of amino acids like proline or as a bioisosteric replacement for other cyclic systems. technologynetworks.com For instance, research into novel antitumor agents has involved the synthesis of complex molecules where a substituted azetidine moiety is a key component. In one such example, tert-butyl 3-(2-fluorophenyl)azetidine-1-carboxylate was synthesized as an intermediate for analogues of TZT-1027, demonstrating the practical incorporation of such building blocks into pharmaceutically relevant scaffolds. mdpi.com The systematic development of these libraries provides chemists with a toolkit of unique structures to probe biological systems and optimize lead compounds. nih.gov
| Feature | Contribution to Pharmaceutical Design |
|---|---|
| Molecular Rigidity | Reduces the entropic penalty upon binding to a target, potentially increasing affinity. enamine.net |
| Three-Dimensionality | Allows for exploration of chemical space beyond flat aromatic structures, improving target specificity. nih.gov |
| Improved Physicochemical Properties | Can enhance aqueous solubility and reduce lipophilicity compared to larger carbocyclic analogs. chemrxiv.org |
| Metabolic Stability | The strained ring can be more resistant to metabolic degradation at certain positions. nih.gov |
| Novelty | Provides access to unique and patentable chemical matter. acs.org |
Development of New Chemical Motifs for Drug Discovery
In medicinal chemistry, a chemical motif is a recurring fragment or structural feature that confers specific properties to a molecule. The combination of an azetidine ring with a 2-fluorophenyl group, as in this compound, creates a distinct chemical motif with significant potential in drug design. This motif merges the benefits of a saturated, strained heterocycle with those of a strategically fluorinated aromatic ring.
The azetidine core serves as a non-classical bioisostere, a chemical group that can replace another while retaining or improving biological activity and physicochemical properties. prismbiolab.com Azetidines are often used to replace more common saturated heterocycles or even phenyl rings to improve drug-like properties such as solubility and metabolic stability, a strategy often referred to as "escaping flatland". acs.orgscispace.comtandfonline.com The fluorine atom on the phenyl ring further modulates the motif's properties. Fluorine is a small, highly electronegative atom that can alter the acidity of nearby protons, influence molecular conformation, and block sites of metabolism (cytochrome P450 oxidation) without significantly increasing molecular size. This strategic placement of fluorine can lead to enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects. acs.org The development of synthetic routes to access such unique motifs is crucial for expanding the toolbox available to medicinal chemists for lead optimization. drughunter.com
| Component | Key Physicochemical Properties | Role in Drug Design |
|---|---|---|
| Azetidine Ring | Strained, rigid, polar, 3D structure | Improves solubility, provides defined exit vectors, acts as a bioisostere for other rings. chemrxiv.org |
| Phenyl Group | Aromatic, hydrophobic, planar | Common scaffold for protein-ligand interactions (e.g., π-stacking). scispace.com |
| 2-Fluoro Substituent | Electronegative, small size | Blocks metabolic oxidation, modulates pKa, can form specific hydrogen bonds or dipole interactions. acs.org |
Azetidines as Linker Elements in Complex Molecular Systems (e.g., PROTACs)
Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. nih.govnih.gov PROTACs are heterobifunctional molecules comprising a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. nih.gov The linker is not merely a spacer; its length, rigidity, and composition are critical for enabling the formation of a productive ternary complex (target:PROTAC:E3 ligase) that leads to ubiquitination and subsequent degradation of the target protein. nih.gov
Azetidine rings are being explored as rigid linker elements in PROTAC design. medchemexpress.com Their constrained conformation helps to control the relative orientation and distance between the two ends of the PROTAC, which can be crucial for degradation efficiency. researchgate.net The defined geometry of the azetidine ring provides predictable exit vectors for attaching the two ligands. In the development of a PRMT5 degrader, researchers replaced an oxetane (B1205548) group with an azetidine and attached the linker to this moiety, highlighting the utility of small, strained rings in this context. mdpi.com
While there is no specific literature detailing this compound as a PROTAC linker, one can infer its potential contributions. The azetidine core would provide rigidity, while the 2-fluorophenyl group would add a degree of lipophilicity and could engage in specific interactions within the ternary complex, potentially influencing binding cooperativity and degradation efficiency. The development of diverse azetidine-containing linkers is an active area of research aimed at optimizing the performance and drug-like properties of PROTACs. medchemexpress.com
| Linker Function | Contribution of an Azetidine Element |
|---|---|
| Control of Distance/Geometry | The rigid four-membered ring provides conformational constraint, leading to a more defined distance and orientation between the two ligands. |
| Solubility and Physicochemical Properties | The polar nitrogen atom can contribute to overall solubility of the often large and greasy PROTAC molecule. |
| Ternary Complex Stability | The linker can make direct contacts with the target protein or E3 ligase, and the defined structure of an azetidine linker can optimize these interactions. |
| Synthetic Handle | The nitrogen and carbon atoms of the azetidine ring serve as versatile points for chemical modification and attachment. medchemexpress.com |
Exploration of Azetidine Derivatives in Neglected Tropical Diseases
Neglected Tropical Diseases (NTDs), such as Chagas disease, leishmaniasis, and human African trypanosomiasis, affect over a billion people worldwide, primarily in low-income populations. infontd.orgjnj.com There is an urgent need for new, effective, and safe drugs to treat these debilitating conditions, as current therapies often suffer from toxicity, difficult administration routes, and growing resistance. nih.gov
Drug discovery for NTDs increasingly focuses on identifying novel chemical scaffolds with activity against the causative parasites. infontd.org Nitrogen-containing heterocycles are considered "privileged structures" in this field, as they are frequently found in compounds with potent anti-parasitic activity. The azetidine scaffold, while less explored than other heterocycles, represents a promising area for investigation. Azetidine derivatives, particularly 2-azetidinones (β-lactams), have been reported to possess a wide range of pharmacological activities, including antimicrobial, antibacterial, and antifungal properties. nih.govwisdomlib.orgresearchgate.netnih.gov
While direct studies of this compound against NTD-causing organisms are not extensively documented, its structural characteristics make it and related derivatives intriguing candidates for future research. The combination of a proven heterocyclic core with features known to enhance drug-like properties suggests that libraries of such compounds could yield valuable hits in screening campaigns against parasites responsible for NTDs. The broader exploration of unique, three-dimensional scaffolds like substituted azetidines is a key strategy in the ongoing search for the next generation of anti-infective agents. nih.gov
Q & A
What are the recommended synthetic routes for 2-(2-Fluorophenyl)azetidine, and how can reaction conditions be optimized for yield and purity?
[Basic]
The synthesis of this compound often employs ring-closing strategies or functionalization of azetidine precursors. A validated method involves Suzuki-Miyaura cross-coupling to introduce the 2-fluorophenyl group to an azetidine scaffold. For instance, N-alkylation of azetidine with 2-fluorophenyl electrophiles, followed by column chromatography, can achieve >95% purity . Optimization parameters include:
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient coupling.
- Temperature : 80–120°C to balance reaction rate and decomposition risks.
- Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
Precursor synthesis, such as 2-fluoroacetophenone derivatives (e.g., from o-fluoroacetophenone ), may also serve as starting materials. Yield improvements are achievable by controlling stoichiometry of fluorinated reagents to minimize side reactions, as demonstrated in dopamine transporter ligand studies .
How does the fluorine substitution at the 2-position of the phenyl ring influence electronic and steric properties?
[Advanced]
The 2-fluorine substituent introduces electron-withdrawing effects, reducing electron density on the phenyl ring and enhancing dipole interactions. This modification increases metabolic stability and binding selectivity, as seen in neurotransmitter transporter ligands . Steric effects are minimal due to fluorine’s small atomic radius, but the ortho-position can restrict rotational freedom of the phenyl ring, favoring specific conformations in protein binding pockets. Computational studies (e.g., DFT calculations) can quantify these effects by analyzing charge distribution and torsional barriers .
What analytical techniques are critical for characterizing this compound?
[Basic]
Key techniques include:
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm structure and purity (e.g., distinguishing azetidine protons at δ 3.0–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify exact mass (e.g., C₉H₁₀FN₂ requires m/z 163.0874) .
- X-ray Crystallography : Resolve stereochemistry and bond angles, as applied to fluorophenyl-containing analogs .
- HPLC : Assess purity (>95% as reported in synthesis protocols ).
How does the azetidine ring’s size compare to pyrrolidine in biological activity?
[Advanced]
The four-membered azetidine ring imposes greater conformational strain than pyrrolidine (five-membered), reducing flexibility but enhancing binding specificity. For example, azetidine derivatives show higher dopamine transporter (DAT) selectivity due to restricted rotation, enabling precise interactions with target pockets . Comparative studies using 2-(2-Fluorophenyl)pyrrolidine (CAS 72216-04-7) reveal lower DAT affinity, highlighting the azetidine scaffold’s unique pharmacophoric advantages .
What safety protocols are recommended for handling this compound?
[Basic]
While specific toxicity data are limited, general precautions include:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (similar to fluorophenyl analogs ).
- Ventilation : Use fume hoods to prevent inhalation of aerosols.
- Waste Disposal : Segregate organic waste and consult hazardous waste guidelines .
Can computational models predict binding affinity to neurotransmitter transporters?
[Advanced]
Molecular docking and MD simulations are effective for predicting interactions. Key parameters include:
- Ligand Preparation : Optimize protonation states at physiological pH.
- Receptor Flexibility : Account for induced-fit changes in DAT/SERT binding sites.
- Scoring Functions : Use Glide SP or MM-GBSA to rank binding energies.
Studies on tropane-azetidine hybrids suggest fluorine’s role in enhancing van der Waals interactions with hydrophobic residues .
What challenges arise in achieving enantiomeric purity, and how are they addressed?
[Advanced]
Chirality at the azetidine nitrogen or fluorophenyl attachment point can lead to enantiomers with divergent bioactivities. Strategies include:
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives during synthesis.
- Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC).
- Asymmetric Catalysis : Enantioselective alkylation with chiral ligands (e.g., BINAP) .
How do N-substituents alter pharmacokinetics and metabolic stability?
[Advanced]
N-Alkylation or aryl substitution modulates lipophilicity and CYP450 metabolism. For example:
- Methoxy Groups : Increase metabolic resistance (e.g., 3-[(2-fluorophenyl)methoxy]azetidine ).
- Polar Substituents : Enhance solubility but may reduce blood-brain barrier penetration.
In vitro assays (e.g., microsomal stability tests) and logP calculations are critical for optimizing ADME properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
